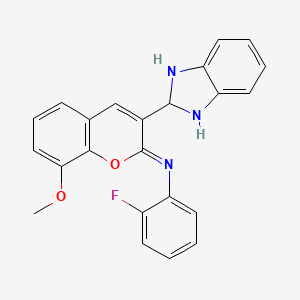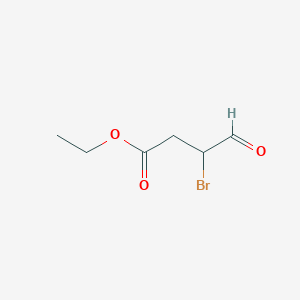![molecular formula C19H14F2O B6463327 (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one CAS No. 398-84-5](/img/structure/B6463327.png)
(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one, also known as 4-fluorobenzylidene cyclopentanone, is a cyclopentanone compound with two fluorine substituents on the benzylidene group. It is a highly versatile compound that has been used in a variety of fields, including organic synthesis, material science, and pharmaceuticals. This compound has been studied extensively due to its unique chemical properties, which makes it useful for a variety of applications.
Wissenschaftliche Forschungsanwendungen
(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-oneylidene cyclopentanone has been studied extensively due to its unique chemical properties. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, such as poly(2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one), which has been studied for its potential applications in the fields of electronics and optics. In addition, this compound has been studied as a potential catalyst for the synthesis of other compounds, such as cyclopentenones and cyclopentenols.
Wirkmechanismus
The mechanism of action of (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-oneylidene cyclopentanone is not completely understood. However, it is believed that the compound reacts with the base to form an intermediate, which then reacts with the cyclopentanone to form the desired product. This reaction is believed to involve a nucleophilic addition of the base to the (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-onealdehyde, followed by a 1,4-addition of the cyclopentanone to the intermediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-oneylidene cyclopentanone are not well understood. However, it is believed that the compound may have some potential therapeutic applications, such as in the treatment of cancer. In addition, the compound has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammation process.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-oneylidene cyclopentanone for lab experiments is its high reactivity. This makes it ideal for use in organic synthesis, as it can be used to synthesize a variety of compounds. In addition, the compound is relatively stable, which makes it suitable for use in long-term experiments. However, the compound is highly toxic and should be handled with care.
Zukünftige Richtungen
The potential applications of (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-oneylidene cyclopentanone are vast and varied. In the future, this compound could be used to synthesize new pharmaceuticals and agrochemicals, as well as new materials for electronics and optics. In addition, it could be used as a catalyst for the synthesis of other compounds, such as cyclopentenones and cyclopentenols. Finally, its potential therapeutic applications, such as in the treatment of cancer, should be explored further.
Synthesemethoden
The synthesis of (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-oneylidene cyclopentanone can be accomplished through several methods. The most common method is the reaction of (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-onealdehyde with cyclopentanone in the presence of a base, such as sodium hydroxide, potassium hydroxide, or sodium carbonate. This reaction produces a mixture of (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one and (2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-2-one. The two compounds can then be separated by column chromatography.
Eigenschaften
IUPAC Name |
(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12H,5-6H2/b15-11+,16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZMWJORQGFJMR-JOBJLJCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)F)C(=O)C1=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C/C3=CC=C(C=C3)F)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
398-84-5 |
Source


|
| Record name | NSC10845 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B6463247.png)
![3-{2-[benzyl(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6463250.png)
![3-{2-[benzyl(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B6463254.png)
![methyl 3-{[(3Z)-2-carbamoyl-3H-benzo[f]chromen-3-ylidene]amino}thiophene-2-carboxylate](/img/structure/B6463255.png)
![6-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6463271.png)
![1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6463273.png)
![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B6463286.png)
![methyl 7-tert-butyl-1-[(2-chlorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6463287.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463288.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463304.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463323.png)
![1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6463334.png)
